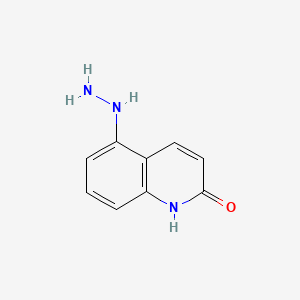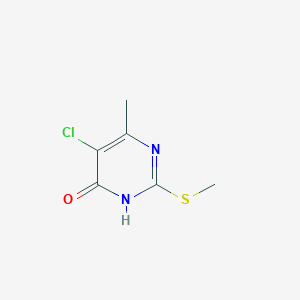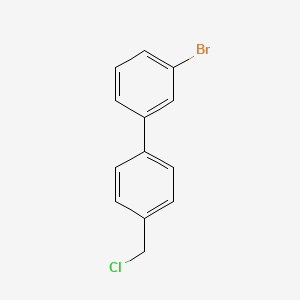
Iridium(III) bromide xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium(III) bromide xhydrate is a compound consisting of iridium in the +3 oxidation state, coordinated with bromide ions and water molecules. It is known for its dark reddish-brown appearance and is typically used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iridium(III) bromide can be synthesized through several methods:
Reaction of Iridium(II) Bromide and Bromine: This method involves reacting iridium(II) bromide with bromine to form iridium(III) bromide.
Reaction of Iridium Dioxide Dihydrate with Hydrobromic Acid: The tetrahydrate form of iridium(III) bromide can be prepared by reacting iridium dioxide dihydrate with hydrobromic acid.
Direct Reaction of Iridium and Bromine: This method involves the direct reaction of iridium and bromine at high pressure (8 atm) and temperature (570°C).
Analyse Chemischer Reaktionen
Iridium(III) bromide undergoes various chemical reactions, including:
Oxidation: Iridium(III) bromide can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to iridium(II) bromide upon heating.
Substitution: Iridium(III) bromide can participate in substitution reactions with other halides or ligands.
Common reagents and conditions used in these reactions include hydrobromic acid, bromine, and high temperatures. Major products formed from these reactions include iridium(II) bromide and various iridium complexes .
Wissenschaftliche Forschungsanwendungen
Iridium(III) bromide xhydrate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: Iridium(III) bromide is used in the preparation of iridium-based materials and nanomaterials.
Electronics: It is used in the manufacture of electronic components due to its conductive properties.
Wirkmechanismus
The mechanism by which iridium(III) bromide exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to catalytic activity or biological effects. For example, in catalysis, iridium(III) bromide can facilitate the transfer of electrons or atoms, thereby speeding up chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Iridium(III) bromide can be compared with other similar compounds, such as:
Iridium(III) Chloride: Similar in structure but with chloride ions instead of bromide.
Iridium(III) Iodide: Contains iodide ions and has different solubility and reactivity properties.
Ruthenium(III) Bromide: Another transition metal bromide with different catalytic properties.
Iridium(III) bromide is unique due to its specific reactivity and stability, making it suitable for specialized applications in catalysis and material science .
Eigenschaften
Molekularformel |
Br3H2IrO |
|---|---|
Molekulargewicht |
449.94 g/mol |
IUPAC-Name |
iridium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI-Schlüssel |
KBXXFKPVKJZGJG-UHFFFAOYSA-K |
Kanonische SMILES |
O.[Br-].[Br-].[Br-].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



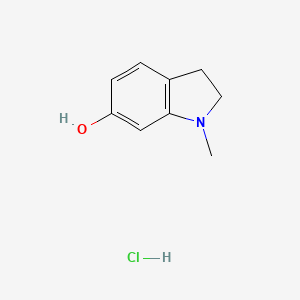
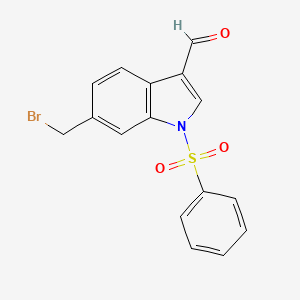


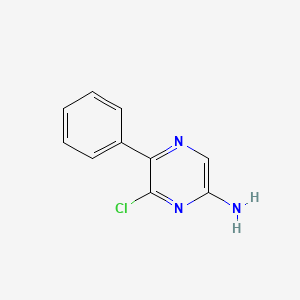
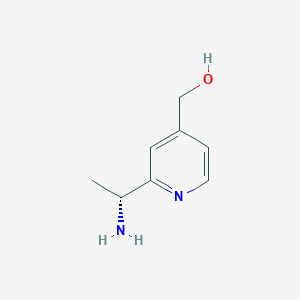

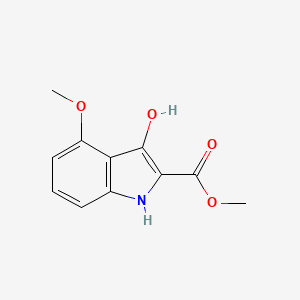
![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)
